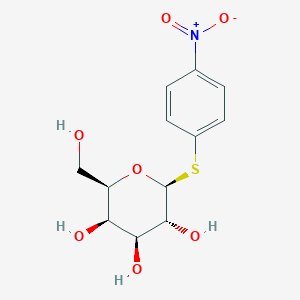

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 4-Nitrophenyl 1-thio-β-D-galactopyranoside (TNPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chromogenic Reporter

In the landscape of molecular biology and drug discovery, the ability to accurately quantify enzyme activity is paramount. 4-Nitrophenyl 1-thio-β-D-galactopyranoside (TNPG) has emerged as a critical tool for researchers studying β-galactosidase, an enzyme widely utilized as a reporter in gene expression studies and a target in various pathological conditions. This guide provides an in-depth exploration of the mechanism of action of TNPG, the rationale behind its use in enzymatic assays, and its applications in high-throughput screening for drug development.

The Core Mechanism: Enzymatic Hydrolysis and Chromogenic Detection

The utility of TNPG as a substrate for β-galactosidase lies in its elegant and straightforward mechanism of action. The process can be dissected into two primary stages: enzymatic cleavage and the subsequent chromogenic shift of the liberated product.

The Enzymatic Reaction

At its core, TNPG is an analogue of lactose, the natural substrate for β-galactosidase.[1] It consists of a galactose molecule linked to a 4-nitrophenyl group via a thioglycosidic bond. When TNPG is introduced to a system containing active β-galactosidase, the enzyme catalyzes the hydrolysis of this bond. This enzymatic reaction cleaves TNPG into two products: D-galactose and 4-nitrophenol.[2][3]

The specificity of this reaction is a cornerstone of its utility. β-galactosidase recognizes the galactopyranoside moiety of TNPG, allowing for the targeted measurement of this enzyme's activity even in complex biological mixtures.

Caption: Enzymatic cleavage of TNPG by β-galactosidase.

The Chromogenic Shift of 4-Nitrophenol

The second critical component of the TNPG mechanism is the chromogenic nature of one of its cleavage products, 4-nitrophenol. In its protonated form at neutral or acidic pH, 4-nitrophenol is largely colorless. However, under alkaline conditions, the hydroxyl group of 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion.[4] This deprotonation results in a conformational change in the molecule's pi bonds, leading to a significant shift in its light absorption properties.[4] The 4-nitrophenolate ion exhibits a distinct yellow color and has a maximum absorbance at approximately 405-420 nm.[3][4][5]

This pH-dependent color change is a key feature of the assay's design. By stopping the enzymatic reaction with a basic solution, such as sodium carbonate, researchers can simultaneously halt the enzymatic activity and induce the vibrant yellow color of the 4-nitrophenolate ion, allowing for accurate spectrophotometric quantification.[4][6][7]

Caption: High-throughput screening workflow for β-galactosidase inhibitors.

Experimental Protocol: A Step-by-Step Methodology

The following is a generalized protocol for a β-galactosidase assay using TNPG. It is important to note that optimal conditions, such as incubation time and enzyme concentration, may need to be determined empirically for each specific application.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer to maintain the optimal pH for β-galactosidase activity (typically pH 7.0-8.0). A common choice is a phosphate buffer. [6] * TNPG Substrate Solution: Dissolve TNPG in the assay buffer to the desired final concentration. The concentration used will depend on the kinetic properties of the enzyme and the desired sensitivity of the assay.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃). [6][7] * Enzyme/Lysate Preparation: Prepare the enzyme solution or cell lysate containing β-galactosidase.

-

-

Assay Procedure:

-

To a microplate well or microcentrifuge tube, add the enzyme/lysate sample.

-

Initiate the reaction by adding the TNPG substrate solution.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. [8]The incubation time should be sufficient to allow for measurable product formation but should remain within the linear range of the reaction.

-

Stop the reaction by adding the sodium carbonate stop solution. [6][7]This will raise the pH, inactivate the enzyme, and allow the yellow color of the 4-nitrophenolate to develop fully. [4] * Measure the absorbance of the solution at 405-420 nm using a spectrophotometer or microplate reader. [5][8]

-

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing all reagents except the enzyme) from the absorbance of the samples.

-

The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol being a key parameter. The molar absorptivity of 4-nitrophenol at 401 nm in 10 mmol/L NaOH at 25°C is approximately 18,380 L·mol⁻¹·cm⁻¹. [9]

-

Conclusion: A Versatile Tool for Quantitative Biology

4-Nitrophenyl 1-thio-β-D-galactopyranoside stands as a powerful and versatile tool for researchers and drug development professionals. Its straightforward mechanism, culminating in a quantifiable colorimetric readout, provides a robust platform for the sensitive measurement of β-galactosidase activity. Understanding the nuances of its enzymatic cleavage and the physicochemical properties of its chromogenic product is essential for the effective design and interpretation of experiments, ultimately enabling deeper insights into gene expression, enzyme kinetics, and the discovery of novel therapeutics.

References

-

4-Nitrophenol - Wikipedia. [Link]

-

Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. [Link]

-

Applied Biochemistry and Biotechnology. (1993). High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors. [Link]

-

National Association of Biology Teachers. Degradative Enzymes. [Link]

-

Pakistan Journal of Life and Social Sciences. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. [Link]

-

ResearchGate. (n.d.). Comparison of o-nitrophenyl-β-d-galactopyranoside (ONPG) and lactose as the substrates for the immobilized β-galactosidase. [Link]

-

β-GALACTOSIDASE (LACZ) ASSAY. [Link]

-

Beta-galactosidase enzyme assay. [Link]

-

Scilit. (1993). High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors. [Link]

-

ResearchGate. (2020, September 10). When to add stop solution to yeast liquid culture β-Galactosidase assay using ONPG as substrate?. [Link]

-

In vitro Kinetics of β-galactosidase. [Link]

-

B-Gal Assay. [Link]

-

Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. [Link]

-

Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) (#BN01044). [Link]

-

NIH. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. [Link]

-

ResearchGate. (n.d.). Formation of 4-nitrophenolate (pNP), monitored at λ = 405 nm by UV-Vis... [Link]

-

Spandidos Publications. (2023, January 31). Kinetic and modeling analyses of lactose‑hydrolyzing β‑galactosidase from Lactiplantibacillus plantarum GV54. [Link]

-

NIH. (2021, November 25). Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey. [Link]

-

iGEM. (2013). Team:Imperial College/Enzyme Kinetics. [Link]

-

ResearchGate. (n.d.). Kinetic Parameters for -Galactosidases from L. reuteri L103 and L461 for the Hydrolysis of Lactose and o-Nitrophenyl -D-Galactopyranoside (oNPG) …. [Link]

-

NIH. (n.d.). High Throughput Screening for Inhibitors of Alpha-Galactosidase. [Link]

-

ortho-Nitrophenyl-β-galactoside - Wikipedia. [Link]

-

PubMed. (1980, May). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. [Link]

-

Freeman - Biology. (n.d.). Properties of β-Galactosidase I. INTRODUCTION Enzymes: Read Freeman. [Link]

-

NIH. (n.d.). Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens. [Link]

-

MicrobiologyInfo.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. [Link]

-

PubMed. (n.d.). Scanning assay of beta-galactosidase activity. [Link]

-

PubMed. (n.d.). Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. [Link]

-

PubMed. (n.d.). Substrate-assisted leaving group activation in enzyme-catalyzed N-glycosidic bond cleavage. [Link]

-

NIH. (n.d.). Side Chain Conformation Restriction in the Catalysis of Glycosidic Bond Formation by Leloir Glycosyltransferases, Glycoside Phosphorylases, and Transglycosidases. [Link]

-

ResearchGate. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

-

NIH. (n.d.). Insight into the Role of Substrate-binding Residues in Conferring Substrate Specificity for the Multifunctional Polysaccharide Lyase Smlt1473. [Link]

-

Khan Academy. (n.d.). Glycosidic bond. [Link]

-

ResearchGate. (2025, August 10). (PDF) Glycosidic bond specificity of glucansucrases: On the role of acceptor substrate binding residues. [Link]

Sources

- 1. biology.kenyon.edu [biology.kenyon.edu]

- 2. researchgate.net [researchgate.net]

- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. nabt.org [nabt.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Nitrophenyl 1-thio-β-D-galactopyranoside (NPTG) for Researchers and Drug Development Professionals

Abstract

4-Nitrophenyl 1-thio-β-D-galactopyranoside, commonly abbreviated as NPTG, is a versatile synthetic molecule indispensable in modern molecular biology and biochemistry. This guide provides a comprehensive overview of NPTG, detailing its dual-functionality as both a chromogenic substrate for β-galactosidase and a gratuitous inducer of the lac operon. We will explore the underlying biochemical mechanisms, provide detailed, field-proven protocols for its application in quantitative enzyme assays, and discuss its strategic use in recombinant protein expression and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of NPTG for precise and reliable experimental outcomes.

Introduction to NPTG: A Molecular Profile

4-Nitrophenyl 1-thio-β-D-galactopyranoside is a synthetic analog of lactose. Its structure is characterized by a galactose sugar moiety linked via a thioether bond to a 4-nitrophenyl group.[1] This thio-linkage is a critical feature; it renders NPTG resistant to hydrolysis by many cellular enzymes, a property that defines its utility as a "gratuitous" inducer.[2]

Chemical and Physical Properties:

-

Molecular Formula: C₁₂H₁₅NO₇S

-

Molecular Weight: 317.32 g/mol

-

Appearance: White to light yellow crystalline powder[3]

The true power of NPTG lies in its ability to serve two distinct but related functions, setting it apart from other lactose analogs.

Table 1: Comparative Analysis of Common Lactose Analogs

| Compound | Primary Function | Hydrolyzed by β-Galactosidase? | Inducer of lac Operon? | Notes |

| Lactose | Natural Substrate & Inducer | Yes | Yes (via allolactose) | Metabolized by the cell, concentration changes over time. |

| IPTG | Gratuitous Inducer | No | Yes | Non-hydrolyzable thio-linkage; considered the standard for protein induction.[2][5][6] |

| ONPG | Chromogenic Substrate | Yes | No | Produces a yellow product upon hydrolysis; cannot induce the operon.[7] |

| X-gal | Chromogenic Substrate | Yes | No | Produces an insoluble blue precipitate; ideal for colony screening. |

| NPTG | Chromogenic Substrate & Inducer | Yes | Yes | Combines the functions of ONPG and IPTG, though less commonly used as an inducer than IPTG. |

Mechanism of Action: Enzymatic Hydrolysis and Chromophore Release

The most prominent application of NPTG is as a chromogenic substrate for the enzyme β-galactosidase. The enzymatic reaction is straightforward yet elegant. β-galactosidase specifically recognizes and cleaves the β-1-thiogalactosidic bond in NPTG. This hydrolysis releases two products: D-galactose and 4-nitrophenol (p-nitrophenol).[3]

While D-galactose is a simple sugar readily metabolized by the cell, 4-nitrophenol is the key to the assay. In solutions with a pH above its pKa (~7.2), 4-nitrophenol deprotonates to form the 4-nitrophenolate ion, which exhibits a distinct yellow color.[3] This color change is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the β-galactosidase enzyme. The intensity of this yellow color can be precisely quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 405 and 420 nm.[8][9][10]

Core Application I: A Gratuitous Inducer of the lac Operon

In many bacteria, including Escherichia coli, the genes responsible for lactose metabolism are organized into the lac operon. This operon is tightly regulated by the LacI repressor protein, which binds to the operator region of the DNA and physically blocks transcription.[5]

A molecule that can induce the operon must bind to the LacI repressor and cause a conformational change, leading to its dissociation from the DNA. The natural inducer is allolactose, an isomer of lactose.[6] Synthetic analogs like IPTG and NPTG are termed "gratuitous" inducers because they can trigger induction but are not subsequently metabolized by the cell.[2][11] This ensures that their concentration remains stable throughout an experiment, allowing for consistent and tunable levels of gene expression.[2][12]

NPTG, like IPTG, binds to the LacI repressor, releasing its grip on the operator and permitting RNA polymerase to transcribe the downstream genes.[2][13] This makes it a valuable tool for inducing the expression of recombinant proteins whose genes have been placed under the control of the lac promoter. While IPTG is more commonly used for this purpose, NPTG remains a viable alternative.

Core Application II: Quantitative Analysis of β-Galactosidase Activity

The ability to accurately quantify enzyme activity is fundamental to biochemical research and drug development. NPTG provides a simple, robust, and sensitive method for measuring β-galactosidase activity, which is often used as a reporter gene in studies of gene expression and regulation.

Detailed Experimental Protocol: Colorimetric Assay

This protocol provides a self-validating system for the quantification of β-galactosidase in cell lysates.

1. Reagents and Materials:

-

Lysis Buffer: (e.g., 100 mM sodium phosphate pH 7.3, 1 mM MgCl₂, 10 mM 2-mercaptoethanol).[9]

-

Substrate Stock Solution: 4 mg/mL NPTG in water or a suitable buffer. Store protected from light at -20°C.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[14]

-

β-Galactosidase Standard: Commercially available enzyme of known activity for generating a standard curve.

-

96-well clear, flat-bottom microplate.

-

Microplate spectrophotometer capable of reading absorbance at 405-420 nm.[10]

-

Cell lysate containing the β-galactosidase to be assayed.

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Prepare Lysates: Lyse cells expressing β-galactosidase using the chosen Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.[10][15]

-

Set up Plate:

-

Blanks: Add 50 µL of Lysis Buffer to at least three wells. This is crucial for background correction.

-

Standards: Prepare a serial dilution of the β-galactosidase standard in Lysis Buffer. Add 50 µL of each dilution to triplicate wells.

-

Samples: Add 10-50 µL of your cell lysate to triplicate wells. Adjust the final volume in each well to 50 µL with Lysis Buffer.

-

-

Start Reaction: Add 100 µL of the NPTG Substrate Solution to every well.[10]

-

Incubate: Incubate the plate at 37°C for 10-60 minutes. The ideal time depends on the enzyme concentration; the goal is to see a visible yellow color develop in the most concentrated standard wells without saturating the signal.[14][16]

-

Stop Reaction: Add 50 µL of 1 M Na₂CO₃ Stop Solution to all wells. The high pH will stop the enzymatic reaction and maximize the color of the 4-nitrophenolate ion.[14]

-

Measure: Read the absorbance of the plate at 410 nm (or a nearby wavelength like 405 or 420 nm).[9][14]

4. Data Analysis & Interpretation:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Plot the corrected absorbance values for the β-galactosidase standards against their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to determine the concentration of active β-galactosidase in your unknown samples.

-

Calculate the specific activity (e.g., in Units/mg of total protein) by normalizing the enzyme activity to the total protein concentration of the lysate (determined by a separate assay like Bradford or BCA).

Table 2: Key Quantitative Parameters for NPTG/4-Nitrophenol Assay

| Parameter | Value | Significance |

| Wavelength of Max Absorbance (λmax) | 401 - 420 nm | The optimal wavelength for detecting the yellow 4-nitrophenolate product.[8][9] |

| Molar Extinction Coefficient (ε) | ~18,380 M⁻¹cm⁻¹ at 401 nm | A constant used in the Beer-Lambert law to convert absorbance to molar concentration.[8] |

| Typical Assay pH | 7.3 - 8.0 | Ensures optimal enzyme activity and full color development of the product.[9] |

| Typical Incubation Temperature | 37°C | Standard temperature for optimal E. coli β-galactosidase activity.[9][14] |

Applications in Drug Discovery and High-Throughput Screening

The simplicity and robustness of the NPTG assay make it highly amenable to high-throughput screening (HTS) formats, which are essential in modern drug discovery.

-

Screening for Enzyme Inhibitors: The assay can be adapted to screen large compound libraries for inhibitors of β-galactosidase or other glycosidases. Potential inhibitors are added to the reaction wells, and a reduction in the yellow color signal indicates inhibitory activity. This is valuable in fields like microbiology, where targeting bacterial enzymes is a key therapeutic strategy.[17]

-

Reporter Gene Assays: In drug development, researchers often need to understand how a drug candidate affects the expression of a specific gene. By placing the lacZ gene under the control of a promoter of interest, β-galactosidase activity (measured with NPTG) becomes a direct and quantifiable proxy for that promoter's activity. This allows for rapid screening of compounds that upregulate or downregulate gene expression.

Conclusion: A Multi-Functional Tool for Precise Biological Inquiry

4-Nitrophenyl 1-thio-β-D-galactopyranoside is more than a simple chemical reagent; it is a sophisticated molecular tool that offers a dual advantage to researchers. Its function as a chromogenic substrate provides a reliable and quantitative method for measuring β-galactosidase activity, a cornerstone of reporter gene assays and enzyme kinetics. Simultaneously, its capacity as a gratuitous inducer of the lac operon provides an alternative method for controlling recombinant protein expression. By understanding the core mechanisms and applying the robust protocols detailed in this guide, researchers and drug development professionals can effectively harness the power of NPTG to achieve precise, reproducible, and insightful results.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- ResearchGate. (n.d.).

-

Bowers, G. N., Jr., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724–729. [Link]

- Sigma-Aldrich. (1999). Enzymatic Assay of β-GALACTOSIDASE (EC 3.2.1.23).

- Unknown Author. (n.d.). B-Gal Assay.

-

Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. [Link]

- Unknown Author. (n.d.). Beta-galactosidase Assay.

- AMSBIO. (n.d.). β-Galactosidase Assay Kit (ONPG).

-

PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-β-D-galactopyranoside. [Link]

-

Nichols, J. C. (2018). Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. Biotechnology and Bioengineering, 115(7), 1785-1797. [Link]

-

Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside. [Link]

-

Felföldi, N., et al. (2021). Synthesis of Tetravalent Thio- and Selenogalactoside-Presenting Galactoclusters and Their Interactions with Bacterial Lectin PA-IL from Pseudomonas aeruginosa. Molecules, 26(3), 559. [Link]

-

Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link]

-

de Beer, S. V., et al. (2022). Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. RSC Medicinal Chemistry, 13(10), 1239-1250. [Link]

-

ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

-

Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. [Link]

-

Biologicscorp. (n.d.). IPTG Expression Principles. [Link]

-

ResearchGate. (2019). How can I improve expression with IPTG?. [Link]

-

Choi, B., et al. (2020). Use of d-galactose to regulate biofilm growth of oral streptococci. Archives of Oral Biology, 111, 104666. [Link]

-

Reddit. (2021). trouble with IPTG induction/protein expression. [Link]

Sources

- 1. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitrophenyl b- D -galactopyranoside = 98 enzymatic 3150-24-1 [sigmaaldrich.com]

- 5. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 6. goldbio.com [goldbio.com]

- 7. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. promega.com [promega.com]

- 16. cell.byu.edu [cell.byu.edu]

- 17. mdpi.com [mdpi.com]

The Principle of Detection Using 4-Nitrophenyl 1-thio-β-D-galactopyranoside: A Technical Guide for Researchers

This guide provides an in-depth exploration of the core principles behind the use of 4-Nitrophenyl 1-thio-β-D-galactopyranoside (4-NPTG) as a chromogenic substrate for the detection of β-galactosidase activity. This document is intended for researchers, scientists, and drug development professionals who utilize β-galactosidase reporter systems in their experimental workflows.

Introduction to Chromogenic β-Galactosidase Assays

β-galactosidase, the product of the lacZ gene, is a widely used reporter enzyme in molecular biology and biotechnology. Its popularity stems from its high stability and the availability of a variety of sensitive and reliable detection methods. Chromogenic assays are a cornerstone of this detection, relying on substrates that are colorless until acted upon by the enzyme, at which point they are converted into a colored product. The intensity of the color produced is directly proportional to the amount of enzyme activity, allowing for both qualitative and quantitative measurements.

Among the various chromogenic substrates, those based on a nitrophenyl group are common due to the distinct yellow color of the liberated nitrophenolate ion. This guide focuses on a specific, yet less documented, variant: 4-Nitrophenyl 1-thio-β-D-galactopyranoside (4-NPTG).

The Core Principle: Enzymatic Cleavage of 4-NPTG

The detection method using 4-NPTG is centered around a specific enzymatic reaction. 4-NPTG is a synthetic molecule composed of a galactose sugar linked to a 4-nitrophenyl group via a thio-glycosidic bond (a sulfur bridge).

β-galactosidase catalyzes the hydrolysis of the thio-glycosidic bond in 4-NPTG. This enzymatic cleavage releases two products: galactose and 4-nitrothiophenol. In an aqueous solution, particularly under neutral to alkaline conditions, 4-nitrothiophenol is deprotonated to form the 4-nitrothiophenolate ion. This ion exhibits a distinct yellow color, which can be quantified by measuring its absorbance using a spectrophotometer.

Caption: Enzymatic cleavage of 4-NPTG by β-galactosidase.

The intensity of the yellow color, measured at the wavelength of maximum absorbance for 4-nitrothiophenolate (typically around 400-420 nm), is directly proportional to the amount of product formed. This, in turn, reflects the activity of the β-galactosidase enzyme in the sample.

Key Parameters and Considerations in Assay Design

The successful implementation of a 4-NPTG-based β-galactosidase assay requires careful consideration of several experimental parameters. While specific data for 4-NPTG is not as abundant in the literature as for its oxygen-linked analog, o-nitrophenyl-β-D-galactopyranoside (ONPG), the general principles are highly transferable.

| Parameter | Recommended Range | Rationale |

| pH | 7.0 - 8.0 | The optimal pH for E. coli β-galactosidase activity is typically around 7.3[1]. Alkaline conditions also favor the deprotonation of the 4-nitrothiophenol product to the colored 4-nitrothiophenolate ion. |

| Temperature | 25 - 37 °C | β-galactosidase from mesophilic organisms like E. coli generally exhibits optimal activity in this range[2]. The specific optimum can vary depending on the enzyme source. |

| Substrate Concentration | Varies (typically in the mM range) | The concentration of 4-NPTG should be optimized to be at or above the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration. |

| Wavelength of Detection | 400 - 420 nm | This range corresponds to the maximum absorbance of the p-nitrophenolate ion, providing the highest sensitivity for detection[3][4]. |

Experimental Workflow: A Step-by-Step Guide

The following protocol provides a general framework for a quantitative β-galactosidase assay using 4-NPTG in a 96-well plate format. This can be adapted for single-cuvette measurements as well.

Sources

An In-depth Technical Guide on the Solubility of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside in Water and DMSO

This guide provides a comprehensive analysis of the solubility characteristics of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside (NPTG), a crucial substrate for β-galactosidase detection. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced solubility of NPTG in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). Understanding these properties is paramount for the successful design and execution of enzymatic assays and other biochemical applications.

Introduction to this compound (NPTG)

This compound is a chromogenic substrate used extensively in molecular biology and biochemistry to detect β-galactosidase activity. Upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. The choice of solvent for dissolving and utilizing NPTG is critical, as it directly impacts the substrate's availability to the enzyme and the overall accuracy of the assay.

Core Principles of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For NPTG, its molecular structure, featuring a polar galactopyranoside ring and a less polar nitrophenyl group, results in differential solubility in polar protic solvents like water and polar aprotic solvents like DMSO.

Solubility of NPTG in Water

Water, a polar protic solvent, can engage in hydrogen bonding with the multiple hydroxyl groups of the galactopyranoside moiety of NPTG. However, the presence of the relatively nonpolar nitrophenyl group and the thioether linkage can limit its aqueous solubility.

Quantitative data from various suppliers indicates that the solubility of the related compound, 4-nitrophenyl-β-D-galactopyranoside, in water is approximately 10 mg/mL[1]. Another source specifies a solubility of 5.83 mg/mL, noting that ultrasonication and heating to 60°C can aid dissolution[2]. For p-Nitrophenyl β-D-galactopyranoside, the solubility in PBS (pH 7.2) is reported to be approximately 0.09 mg/ml[3][4]. It is generally recommended to prepare aqueous solutions fresh and not to store them for more than a day[3][4].

Factors Influencing Aqueous Solubility:

-

Temperature: Increased temperature generally enhances the solubility of solids in liquids.

-

pH: The pH of the aqueous solution can influence the ionization state of the molecule, which in turn affects solubility.

-

Purity: The presence of impurities can alter the observed solubility.

Solubility of NPTG in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds[5][6]. This makes it a valuable solvent in drug discovery and high-throughput screening[6]. For NPTG, DMSO can effectively solvate both the polar sugar and the nonpolar aromatic ring.

The solubility of 4-nitrophenyl-β-D-galactopyranoside in DMSO is reported to be approximately 10 mg/mL[3][4]. Another source indicates a solubility of at least 10 mg/mL[2]. It is important to use newly opened or anhydrous DMSO, as its hygroscopic nature can impact the solubility of the product[2].

Advantages of using DMSO:

-

High Solubilizing Power: DMSO's ability to dissolve a broad spectrum of compounds is a significant advantage[5][6].

-

Miscibility with Water: DMSO is miscible with water in all proportions, allowing for the preparation of aqueous working solutions from a concentrated DMSO stock[5][6].

Comparative Solubility Data

| Solvent | Reported Solubility of 4-Nitrophenyl-β-D-galactopyranoside | Conditions/Notes |

| Water | 10 mg/mL[1] | Clear, colorless to very faintly green solution. |

| Water | 5.83 mg/mL[2] | Ultrasonic and warming and heat to 60°C may be required[2]. |

| PBS (pH 7.2) | ~0.09 mg/mL[3][4] | Aqueous solutions are not recommended for storage beyond one day[3][4]. |

| DMSO | ≥ 10 mg/mL[2] | Use of newly opened DMSO is recommended due to its hygroscopic nature[2]. |

| DMSO | ~10 mg/mL[3][4] | --- |

Note: The data presented is for the closely related compound 4-nitrophenyl-β-D-galactopyranoside, as specific quantitative data for the 1-thio analog was not consistently available across all sources. The thio- substitution may slightly alter solubility characteristics.

Molecular Interactions Influencing Solubility

The following diagram illustrates the key molecular interactions between NPTG and the two solvents, water and DMSO.

Caption: Molecular interactions of NPTG in water and DMSO.

Experimental Protocol for Solubility Determination

This section outlines a standardized "shake-flask" method for determining the thermodynamic solubility of a compound like NPTG. This method is considered reliable for compounds with low to moderate solubility[7].

Materials:

-

This compound

-

Solvent (Water or DMSO)

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of NPTG to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Analyze the concentration of NPTG in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be used for accurate quantification.

Caption: Experimental workflow for solubility determination.

Conclusion and Recommendations

The solubility of this compound is a critical parameter for its effective use in biochemical assays. While it exhibits some solubility in water, particularly with the aid of heat and sonication, DMSO offers a more robust and reliable solvent for preparing stock solutions due to its superior solubilizing power for both the polar and nonpolar moieties of the molecule.

For researchers, it is recommended to prepare concentrated stock solutions of NPTG in high-purity DMSO. These stock solutions can then be diluted into aqueous buffers for the final assay, ensuring the final concentration of DMSO is low enough to not interfere with enzyme activity. It is always advisable to perform a solvent tolerance test for the specific enzyme being used.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 4-Nitrophenyl β-D-galactopyranoside | Monosaccharide Derivative | MedChemExpress. (n.d.). MedChemExpress.

- Safety Data Sheet: 4-Nitrophenyl-β-D-galactopyranoside. (2024, March 2). Carl ROTH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- 4-Nitrophenyl beta-D-galactopyranoside, 98+%. (n.d.). Fisher Scientific.

- 4-Nitrobenzyl 1-Thio-b-D-galactopryranoside | C13H17NO7S | CID 71751057. (n.d.). PubChem.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- 4-nitrophenyl-β-D-galactopyranoside. (2024, April 9). ChemBK.

- 4-Nitrophenyl-β-D-Galactopyranoside | Enzyme Inhibitors and Substrates | bioWORLD. (n.d.). bioWORLD.

- Safety Data Sheet. (2011, March 18).

- SAFETY DATA SHEET. (2025, November 19). TCI Chemicals.

- 4-Nitrophenyl b- D -galactopyranoside = 98 enzymatic 3150-24-1. (n.d.). Sigma-Aldrich.

- PRODUCT INFORMATION. (n.d.). Cayman Chemical.

- SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- p-Nitrophenyl β-D-Galactopyranoside. (n.d.). Cayman Chemical.

- p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115. (n.d.). PubChem.

- 4-Nitrophenyl 1-thio-β-D-galactopyranoside | CAS 1230-27-9 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 4-Nitrophenyl α-D-galactopyranoside. (n.d.). TargetMol.

- 4-Nitrophenyl-beta-D-galactopyranoside hydrate, 98+% 1 g. (n.d.). Thermo Fisher Scientific.

- O-NITROPHENYL-1-THIO-BETA-D-GALACTOPYRANOSIDE | 1158-17-4. (2025, April 17). ChemicalBook.

- 4-Nitrophenyl b-D-thiogalactopyranoside | 1230-27-9 | EN04995. (n.d.). Biosynth.

- 4-Nitrophenyl β-D-Galactopyranoside [Substrate for β-Galactosidase]. (n.d.). TCI Chemicals.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.

- DMSO. (n.d.). gChem Global.

- Dimethyl sulfoxide. (n.d.). Wikipedia.

- Dimethyl sulfoxide DMSO. (n.d.). Sigma-Aldrich.

- Please suggest a good formulation to dissolve a molecule?. (2024, February 20). ResearchGate.

Sources

4-Nitrophenyl 1-thio-beta-D-galactopyranoside molar extinction coefficient

An In-Depth Technical Guide to the Molar Extinction Coefficient for Assays Utilizing 4-Nitrophenyl 1-thio-β-D-galactopyranoside

Abstract

4-Nitrophenyl 1-thio-β-D-galactopyranoside (PNP-thio-β-Gal) is a pivotal chromogenic substrate for the sensitive detection of thio-β-galactosidase activity. However, the quantitative analysis of this enzymatic reaction hinges not on the substrate itself, but on the molar extinction coefficient (ε) of its hydrolysis product, p-nitrophenol (PNP). This guide provides a comprehensive exploration of the principles governing the use of PNP's molar extinction coefficient, the critical factors influencing its value, a detailed protocol for its empirical determination, and its direct application in enzyme kinetics. This document is intended for researchers, scientists, and drug development professionals who require precision and accuracy in their enzymatic assays.

Introduction: The Substrate and the Signal

4-Nitrophenyl 1-thio-β-D-galactopyranoside is a synthetic compound designed for the colorimetric measurement of specific glycosidase activity.[1] In its intact form, the substrate is colorless. Upon enzymatic cleavage by a thio-β-galactosidase, it releases D-galactose and p-nitrophenol (PNP).[1] It is the PNP molecule that serves as the quantifiable reporter.

The central theme of this guide is to clarify a common point of confusion: the molar extinction coefficient used in these assays is that of the product, p-nitrophenol , not the substrate, PNP-thio-β-Gal. Understanding and correctly applying this value is fundamental to converting raw absorbance data into meaningful units of enzyme activity.

The Spectrophotometric Foundation: The Beer-Lambert Law

Quantitative spectrophotometry is governed by the Beer-Lambert Law, a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is expressed as:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity) measured at a specific wavelength.

-

ε (epsilon) is the molar extinction coefficient (also known as molar absorptivity), a measure of how strongly a chemical species absorbs light at a given wavelength. Its units are typically Liters per mole per centimeter (M⁻¹cm⁻¹).

-

c is the concentration of the absorbing species in moles per Liter (M).

-

l is the path length of the light through the solution, which is typically the width of the cuvette (commonly 1 cm).

The molar extinction coefficient is an intrinsic property of a substance under defined conditions (wavelength, pH, solvent, and temperature). Therefore, for accurate and reproducible results, these conditions must be controlled and specified.

The Chromophore: p-Nitrophenol and the Critical Role of pH

The enzymatic reaction releases p-nitrophenol. However, the species responsible for the characteristic yellow color is its conjugate base, the p-nitrophenolate ion . The equilibrium between the protonated (colorless) and deprotonated (yellow) forms is dictated by the pH of the solution and the pKa of p-nitrophenol, which is approximately 7.0.[2]

To ensure maximum color development and a stable signal, enzymatic assays are typically stopped by adding a solution with a high pH (e.g., 1 M sodium carbonate or 1 N NaOH), shifting the equilibrium entirely to the p-nitrophenolate form.[3] This step is critical for reproducibility, as the molar extinction coefficient of PNP is highly sensitive to pH. As shown in the table below, the value increases dramatically as the pH rises above the pKa.[2][4]

Molar Extinction Coefficient (ε) of p-Nitrophenol

The value of ε for p-nitrophenol is widely reported, but it varies with the measurement conditions. For calculations, it is imperative to use a value determined under conditions that match your experimental setup. A commonly cited value is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in alkaline buffers.[3][5][6]

The following table summarizes reported values under various conditions to illustrate the impact of pH and wavelength.

| Molar Extinction Coefficient (ε) | Wavelength (nm) | pH | Conditions | Reference(s) |

| 18,800 M⁻¹cm⁻¹ | 405 | Not specified | Not specified | [7][8] |

| 18,300 M⁻¹cm⁻¹ | 410 | Alkaline | Not specified | [9] |

| 18,000 M⁻¹cm⁻¹ | 405 | Not specified | Quenched with 1 N NaOH | [3][5][6] |

| 17,500 M⁻¹cm⁻¹ | 400 | 9 - 10 | Not specified | [10] |

| 17,000 M⁻¹cm⁻¹ | Not specified | Not specified | Not specified | [11] |

| 16,680 M⁻¹cm⁻¹ | 405 | 8.0 | Not specified | [4] |

| 9,020 M⁻¹cm⁻¹ | 405 | 7.0 | Not specified | [4] |

| 1,860 M⁻¹cm⁻¹ | 405 | 6.0 | Not specified | [4] |

Expert Insight: The variability in these published values underscores a critical best practice: for the highest accuracy, the molar extinction coefficient of p-nitrophenol should be determined empirically using the specific buffer system, pH, and spectrophotometer employed in your laboratory.

Experimental Protocol: Empirical Determination of the Molar Extinction Coefficient

This protocol provides a self-validating system to accurately determine the ε of p-nitrophenol under your specific assay conditions. The principle is to create a standard curve of known p-nitrophenol concentrations and measure their corresponding absorbances.

Materials

-

High-purity p-nitrophenol (PNP) standard (e.g., Sigma-Aldrich, Cat. No. N7660)[9]

-

Your laboratory's stop solution or alkaline assay buffer (e.g., 0.1 M Sodium Carbonate, pH > 10)

-

Calibrated spectrophotometer

-

1 cm path length quartz or plastic cuvettes

-

Calibrated micropipettes and appropriate tips

-

Volumetric flasks and high-purity water

Step-by-Step Methodology

-

Prepare a 1 mM PNP Stock Solution:

-

Accurately weigh 13.91 mg of p-nitrophenol (MW = 139.11 g/mol ).

-

Dissolve it in a small amount of your alkaline buffer in a 100 mL volumetric flask.

-

Bring the final volume to 100 mL with the same buffer. Mix thoroughly. This solution is your 1 mM (1000 µM) stock. Rationale: Preparing a concentrated stock solution minimizes weighing errors and allows for accurate serial dilutions.

-

-

Prepare a Serial Dilution Series:

-

Label a series of microcentrifuge tubes or a 96-well plate.

-

Prepare a series of standards in your alkaline buffer. For example, to create standards of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM:

-

100 µM: 100 µL of 1 mM stock + 900 µL of buffer.

-

50 µM: 500 µL of the 100 µM standard + 500 µL of buffer.

-

25 µM: 500 µL of the 50 µM standard + 500 µL of buffer.

-

And so on.

-

-

Include a "blank" sample containing only the alkaline buffer. Rationale: A serial dilution series provides multiple data points to establish linearity, which validates the assay's performance within that concentration range.

-

-

Measure Absorbance:

-

Set your spectrophotometer to the desired wavelength (e.g., 405 nm).

-

Use the "blank" sample to zero the spectrophotometer.

-

Measure the absorbance of each standard, starting from the most dilute and proceeding to the most concentrated. Record the values. Rationale: Reading from low to high concentration minimizes carryover errors.

-

-

Plot the Standard Curve and Calculate ε:

-

Plot Absorbance (A) on the y-axis versus Concentration (c) in Molarity (M) on the x-axis.

-

Perform a linear regression on the data points. The plot should be a straight line passing through the origin.

-

The Beer-Lambert Law (A = εcl) is in the form of a linear equation (y = mx + b), where y = A, m = slope, x = c, and b (the y-intercept) is theoretically zero.

-

Therefore, the slope of the line is equal to ε * l .

-

Assuming a path length (l) of 1 cm, the slope of the line is your empirically determined molar extinction coefficient (ε) . The R² value of the regression should be >0.99 to ensure linearity and accuracy.

-

Application in Enzyme Kinetics

Once you have a reliable value for ε, you can calculate the rate of your enzymatic reaction. The rate of product formation is determined by measuring the change in absorbance over time (ΔA/min).

The formula to convert this rate into molar units is derived directly from the Beer-Lambert Law:

Rate (M/min) = (ΔA / min) / (ε * l)

To find the total amount of product formed in a given reaction volume:

Moles of Product Formed per minute = [ (ΔA / min) / (ε * l) ] * V

Where:

-

V is the total reaction volume in Liters.

-

ε is your determined molar extinction coefficient (e.g., in M⁻¹cm⁻¹).

-

l is the path length in cm (usually 1 cm).

Conclusion

The accurate quantification of enzymatic activity using 4-Nitrophenyl 1-thio-β-D-galactopyranoside is critically dependent on the correct use of the molar extinction coefficient of the reaction product, p-nitrophenol. This value is not a universal constant but is highly sensitive to experimental conditions, particularly pH. While published values around 18,000 M⁻¹cm⁻¹ at 405 nm provide a useful estimate, we strongly advocate for the empirical determination of this coefficient as a core component of assay validation. By following the detailed protocol within this guide, researchers can ensure the highest level of accuracy, reproducibility, and confidence in their kinetic data.

References

- Vertex AI Search. (n.d.). The effect of pH on absorbance (405 nm) and the molar absorption coefficients (ε) on p-nitrophenol (PNP).

- NEB. (n.d.). p-Nitrophenyl Phosphate (PNPP).

- ResearchGate. (n.d.). Determination of the molar extinction coefficient and “stopped flow” for the lipase/esterase activity using p-NPB as the substrate.

- NIH. (n.d.). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States.

- iGEM.org. (2013). Team:Imperial College/Enzyme Kinetics.

- Sigma-Aldrich. (n.d.). Related Products (C2488).

- Transtutors. (2021). The molar extinction coefficient of p-nitrophenol at 405 nm is...

- Chegg.com. (2020). The molar extinction coefficient of p-nitrophenol is...

- BI 171 Lab # 8. (n.d.).

- Chegg.com. (2020). Solved: The molar extinction coefficient of p-nitrophenol at...

- ResearchGate. (n.d.). pH-Sensitivity of the extinction coefficients at 410 nm of...

- Biosynth. (n.d.). 4-Nitrophenyl b-D-thiogalactopyranoside.

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. neb.com [neb.com]

- 4. ajevonline.org [ajevonline.org]

- 5. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 7. (Solved) - The molar extinction coefficient of p-nitrophenol at 405 nm is... (1 Answer) | Transtutors [transtutors.com]

- 8. chegg.com [chegg.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chegg.com [chegg.com]

- 11. mathquest.carroll.edu [mathquest.carroll.edu]

An In-Depth Technical Guide to the Synthesis of 4-Nitrophenyl 1-thio-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chromogenic Thio-Galactoside

4-Nitrophenyl 1-thio-β-D-galactopyranoside (PNP-thio-Gal) is a pivotal tool in glycobiology and biomedical research. As a chromogenic substrate for β-galactosidase, its cleavage releases 4-nitrophenolate, a yellow-colored compound, providing a straightforward and sensitive spectrophotometric assay for enzyme activity. Beyond its role as a diagnostic reagent, this thioglycoside serves as a stable mimic of natural O-glycosides, making it an invaluable asset in studying enzyme kinetics, inhibitor screening, and the development of therapeutic agents. Its resistance to enzymatic hydrolysis compared to its O-glycoside counterpart allows for its use in structural and mechanistic studies of carbohydrate-processing enzymes. This guide provides a comprehensive overview of the chemical synthesis of this important molecule, delving into the underlying principles, detailed experimental protocols, and characterization methods.

Synthetic Strategy: A Convergent Approach

The synthesis of 4-Nitrophenyl 1-thio-β-D-galactopyranoside is typically achieved through a convergent strategy, which involves the preparation of a protected galactose donor and a suitable thiophenol acceptor, followed by their coupling to form the thioglycosidic bond. A subsequent deprotection step yields the final product. The most common and well-established method for forming the C-S glycosidic linkage is a modification of the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the electrophilic donor.

Part 1: Preparation of the Glycosyl Donor: Acetobromo-α-D-galactose

The key glycosyl donor for this synthesis is 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, often referred to as acetobromo-α-D-galactose. This intermediate is typically prepared from the readily available D-galactose.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

Materials:

-

D-galactose

-

Acetic anhydride

-

Red phosphorus

-

Bromine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Peracetylation of D-galactose: D-galactose is first peracetylated using an excess of acetic anhydride with a catalytic amount of a suitable acid catalyst (e.g., zinc chloride or perchloric acid) or a base catalyst (e.g., sodium acetate) to yield penta-O-acetyl-β-D-galactopyranose.

-

Bromination: The peracetylated galactose is then treated with a solution of hydrogen bromide in glacial acetic acid or, more commonly, with a mixture of red phosphorus and bromine in a suitable solvent like dichloromethane. This reaction proceeds via an SN2-type mechanism at the anomeric center, leading to the formation of the thermodynamically more stable α-anomer of acetobromo-D-galactose.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water and extracted with dichloromethane. The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a white crystalline solid.[1][2]

Causality Behind Experimental Choices:

-

Acetylation: The hydroxyl groups of galactose are protected as acetates to prevent them from acting as nucleophiles during the subsequent glycosylation reaction and to enhance the solubility of the sugar in organic solvents.

-

Bromination at the Anomeric Position: The anomeric acetate is a poor leaving group. Converting it to a bromide creates a much more reactive electrophile at the anomeric carbon, facilitating the nucleophilic attack by the thiol.

-

Use of Anhydrous Conditions: The glycosyl bromide is highly susceptible to hydrolysis. Therefore, all reagents and solvents must be strictly anhydrous to prevent the formation of undesired byproducts.

Part 2: The Core Reaction: Koenigs-Knorr Thioglycosylation

With the activated glycosyl donor in hand, the next critical step is the formation of the thioglycosidic bond. A well-established method involves the reaction of acetobromo-α-D-galactose with the sodium salt of 4-nitrothiophenol.[3]

Reaction Scheme

Sources

An In-Depth Technical Guide to 4-Nitrophenyl 1-thio-β-D-galactopyranoside (TNPG) for Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thio-Advantage in Glycosidase Assays

In the intricate world of glycobiology, the study of glycan structures and functions relies on precise and reliable tools. Among these, chromogenic substrates for glycosidases are indispensable for quantifying enzyme activity, screening for inhibitors, and elucidating complex biological pathways. While 4-nitrophenyl β-D-galactopyranoside (ONPG) has long been a workhorse for β-galactosidase assays, its thio-analog, 4-Nitrophenyl 1-thio-β-D-galactopyranoside (TNPG), offers unique advantages that merit a comprehensive examination. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of TNPG, from its fundamental chemical properties to its advanced applications in glycobiology research. As we will explore, the substitution of an oxygen atom with sulfur in the glycosidic linkage imparts distinct characteristics to TNPG, influencing its stability, enzymatic processing, and utility in various assay formats.

Unveiling the Molecule: Chemical and Physical Properties of TNPG

4-Nitrophenyl 1-thio-β-D-galactopyranoside is a synthetic thioglycoside that serves as a chromogenic substrate for β-galactosidase. Its molecular structure consists of a galactose sugar moiety linked to a 4-nitrophenyl group via a thioglycosidic bond.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₇S | [1] |

| Molecular Weight | 317.32 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in water, DMSO, and methanol | [2] |

| Storage | Store at -20°C | [2] |

The key feature of TNPG is the presence of a sulfur atom in the anomeric position, forming a β-thioglycosidic linkage. This bond is generally more resistant to spontaneous hydrolysis and enzymatic cleavage by some glycosidases compared to the corresponding O-glycosidic bond in ONPG[3][4]. This enhanced stability can be a significant advantage in certain experimental settings, reducing background noise and providing a more stable baseline for kinetic studies.

The Chromogenic Principle: Mechanism of β-Galactosidase-Mediated Color Development

The utility of TNPG as a chromogenic substrate lies in a straightforward enzymatic reaction that produces a quantifiable color change. β-galactosidase catalyzes the hydrolysis of the thioglycosidic bond in TNPG, releasing galactose and 4-nitrothiophenol. Under alkaline conditions, 4-nitrothiophenol is deprotonated to form the 4-nitrothiophenolate anion, which exhibits a characteristic yellow color with a maximum absorbance around 405-420 nm[5][6].

The intensity of the yellow color is directly proportional to the amount of 4-nitrothiophenolate produced, which in turn corresponds to the activity of the β-galactosidase enzyme. This principle allows for the sensitive and continuous monitoring of enzyme kinetics or the quantification of enzyme activity in an endpoint assay.

Figure 1. Enzymatic hydrolysis of TNPG by β-galactosidase.

In the Laboratory: Practical Applications and Methodologies

TNPG is a versatile tool with applications ranging from basic enzyme characterization to high-throughput screening and cellular assays.

Enzyme Kinetics and Characterization

A primary application of TNPG is in the determination of β-galactosidase kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific kinetic data for TNPG is not as widely published as for ONPG, the general principles of the assay are the same[7][8][9]. By measuring the initial reaction rates at various TNPG concentrations, researchers can construct Michaelis-Menten or Lineweaver-Burk plots to derive these crucial enzymatic constants.

A comparative analysis of the kinetic parameters of TNPG and ONPG can provide valuable insights into the enzyme's substrate specificity and the influence of the thioglycosidic bond on catalysis. Generally, thioglycosides are cleaved at a slower rate by glycosidases compared to their O-glycoside counterparts, which would be reflected in a higher Kₘ and/or a lower Vₘₐₓ for TNPG[10].

Step-by-Step Protocol for β-Galactosidase Activity Assay using TNPG:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) or a specific buffer optimized for the β-galactosidase being studied (e.g., Z-buffer for E. coli β-galactosidase). The optimal pH is typically between 6.5 and 7.5[7].

-

TNPG Substrate Solution: Dissolve TNPG in the assay buffer to the desired concentrations. A stock solution in DMSO or methanol can be prepared and diluted into the aqueous buffer immediately before use.

-

Stop Solution: Prepare a solution to terminate the reaction and ensure an alkaline pH for optimal color development of the 4-nitrothiophenolate. A 1 M sodium carbonate (Na₂CO₃) solution is commonly used[6].

-

Enzyme Solution: Prepare a dilution of the β-galactosidase enzyme in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the enzyme solution to each well of a microplate.

-

To initiate the reaction, add the TNPG substrate solution to each well. The final volume and concentrations should be optimized for the specific assay.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of each well at 405-420 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing all components except the enzyme) from the absorbance of the experimental samples.

-

Calculate the concentration of the product using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrothiophenolate (approximately 18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions), c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Figure 3. Simplified synthetic pathway for TNPG.

Future Perspectives and Conclusion

4-Nitrophenyl 1-thio-β-D-galactopyranoside is a valuable tool in the glycobiologist's arsenal. Its enhanced stability compared to its oxygen-linked counterpart, ONPG, offers advantages in specific applications, particularly where prolonged incubation or high sensitivity is required. While ONPG remains a widely used and well-characterized substrate, TNPG provides a complementary approach for studying β-galactosidase activity.

Future research could focus on a more detailed comparative kinetic analysis of TNPG and ONPG with a wider range of β-galactosidases from different sources. Furthermore, the development of novel thioglycoside-based substrates with different chromo- or fluorophores could expand the toolkit for multiplexed enzyme assays and in vivo imaging of glycosidase activity in disease models, such as lysosomal storage disorders.[11][12][13][14][15] The unique properties of the thioglycosidic bond will undoubtedly continue to inspire the design of innovative chemical probes for unraveling the complexities of the glycome.

References

- Iqbal, S., et al. (2010). Purification and characterization of a novel β-galactosidase from Lactobacillus plantarum WCFS1. Journal of Agricultural and Food Chemistry, 58(6), 3587-3593.

- Held, P. (2007). Kinetic Analysis of β-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software.

- Macauley, M. S., et al. (2005). Reactive thioglucoside substrates for β-glucosidase. Journal of the American Chemical Society, 127(43), 15138-15139.

- Gomaa, E. Z. (2013). Production and characterization of β-galactosidase from Lactobacillus plantarum isolated from Egyptian cheese. International Journal of Dairy Science, 8(2), 48-58.

- Jarrah, N., et al. (2022). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 20(2), 123-131.

- Neelamegham, S., et al. (2012). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. The Journal of biological chemistry, 287(33), 28014–28026.

- OpenStax College. (2013). Biology. OpenStax CNX.

- Withers, S. G., & Aebersold, R. (1995). Approaches to labeling and identification of active site residues in glycosidases. Protein Science, 4(3), 361-372.

- Thermo Fisher Scientific. (n.d.). β-Gal Assay Kit.

- Bertozzi, C. R., & Mahal, L. K. (1998). A thioglycoside-based metabolic labeling strategy for the identification of cell surface glycans. Journal of the American Chemical Society, 120(49), 12899-12900.

- Vocadlo, D. J., & Withers, S. G. (2005). Glycosidase-catalysed synthesis of thioglycosides.

- Debenham, J. S., et al. (1996). A new class of chromogenic and fluorogenic substrates for glycosidases. Journal of the American Chemical Society, 118(40), 9697-9698.

- Agilent Technologies. (2012). β–Galactosidase Assay Kit.

-

Bartleby. (n.d.). Enzyme Kinetics of Beta-Galactosidase. Retrieved from [Link]

- Freeman, S. (2005). Biological science. Pearson Prentice Hall.

- Colobert, F., et al. (2001). A convenient synthesis of 4-nitrophenyl 1-thio-β-D-galactopyranoside. Tetrahedron Letters, 42(4), 663-665.

-

ResearchGate. (n.d.). Which substrate you can recommend to use in β-galactosidase inhibition assay? Retrieved from [Link]

- Kim, Y. B., et al. (2004). In vivo imaging of beta-galactosidase activity using far red fluorescent switch. Cancer research, 64(5), 1579–1583.

-

OMICS International. (n.d.). 4-Nitrophenyl 1-thio-β-D-galactopyranoside. Retrieved from [Link]

- Eglen, R. M., et al. (2007). Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology. Combinatorial chemistry & high throughput screening, 10(4), 309–318.

-

PubChem. (n.d.). 4-Nitrobenzyl 1-Thio-b-D-galactopryranoside. Retrieved from [Link]

- Fernandez-Cureses, G., et al. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase.

- Sigma-Aldrich. (n.d.).

- Raben, N., et al. (2002). Acid alpha-glucosidase deficiency (glycogenosis type II, Pompe disease). Current molecular medicine, 2(2), 145–166.

- Kishnani, P. S., & Howell, R. R. (2004). Pompe disease in infants and children.

- Yasuda, Y., et al. (2013). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Assay and drug development technologies, 11(4), 236–244.

- Koeberl, D. D., et al. (2011). Preclinical Development of New Therapy for Glycogen Storage Diseases. Journal of inherited metabolic disease, 34(3), 635–643.

- Matile, S., et al. (2015). Cellular uptake: lessons from supramolecular organic chemistry. Chemical communications (Cambridge, England), 51(54), 10389–10402.

- Sun, A., et al. (2008). Glycogen storage disease type II: molecular mechanism and prospects for therapy. Acta pharmacologica Sinica, 29(8), 877–886.

- Do, H. V., et al. (2014). Glycoengineered Acid α-Glucosidase With Improved Efficacy at Correcting the Metabolic Aberrations and Motor Function Deficits in a Mouse Model of Pompe Disease. Molecular therapy : the journal of the American Society of Gene Therapy, 22(6), 1109–1117.

- Lo, D. C., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in neuroscience, 15, 639208.

- Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Nanoscale research letters, 13(1), 339.

- BenchChem. (2023). Application Note: High-Throughput Screening of α-Glucosidase Inhibitors Using a 4-Nitrophenyl α-D-glucopyranoside (pNPG) Assay.

- Yue, Z. G., et al. (2014). Insight into nanoparticle cellular uptake and intracellular targeting. Journal of controlled release : official journal of the Controlled Release Society, 190, 288–299.

- Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Nanoscale research letters, 13(1), 339.

- Yasuda, Y., et al. (2013). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Assay and drug development technologies, 11(4), 236–244.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Nitrophenyl 1-thio-β-D-galactopyranoside | OMICS [omicsbean.com]

- 3. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. pjlss.edu.pk [pjlss.edu.pk]

- 10. Reactive Thioglucoside Substrates for β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amda-pompe.org [amda-pompe.org]

- 12. Acid alpha-glucosidase deficiency (glycogenosis type II, Pompe disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Development of New Therapy for Glycogen Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycoengineered Acid α-Glucosidase With Improved Efficacy at Correcting the Metabolic Aberrations and Motor Function Deficits in a Mouse Model of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chromogenic properties of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside

An In-depth Technical Guide to the Chromogenic Properties of 4-Nitrophenyl 1-thio-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and cellular assays, chromogenic substrates are indispensable tools for the detection and quantification of enzymatic activity. Among these, substrates for β-galactosidase are particularly prominent due to the enzyme's extensive use as a reporter gene in molecular biology. This guide provides a comprehensive technical overview of 4-Nitrophenyl 1-thio-β-D-galactopyranoside, a lesser-known but valuable chromogenic substrate for β-galactosidase. We will delve into its chemical properties, mechanism of action, and practical applications, offering insights grounded in established biochemical principles.

While the oxygen-linked analogue, (o/p)-Nitrophenyl-β-D-galactopyranoside (ONPG/PNPG), is more commonly utilized, the thio-variant presents a unique molecular structure that can be leveraged for specific research applications, such as investigating enzyme kinetics and substrate specificity.[1][2] This guide will equip researchers with the foundational knowledge to effectively employ this substrate in their experimental designs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substrate is paramount for its successful application in any assay.

| Property | Value | Source |

| Chemical Name | 4-Nitrophenyl 1-thio-β-D-galactopyranoside | [3] |

| CAS Number | 1230-27-9 | [3] |

| Molecular Formula | C₁₂H₁₅NO₇S | [3] |

| Molecular Weight | 317.32 g/mol | [3] |

| Appearance | Typically a white to light yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO, methanol, and water | [1] |

The presence of the thio-glycosidic bond (C-S-C) instead of the more common oxygen glycosidic bond (C-O-C) is the defining feature of this molecule. This structural difference can influence its susceptibility to enzymatic cleavage and its stability under various experimental conditions.[2]

Mechanism of Chromogenic Action

The chromogenic properties of 4-Nitrophenyl 1-thio-β-D-galactopyranoside are realized through its enzymatic hydrolysis by β-galactosidase. The enzyme catalyzes the cleavage of the thio-glycosidic bond, releasing galactose and 4-nitrothiophenol. In an alkaline environment, 4-nitrothiophenol is deprotonated to form the 4-nitrothiophenolate anion, which exhibits a distinct yellow color. The intensity of this color is directly proportional to the amount of product formed and, consequently, to the activity of the β-galactosidase enzyme. This color change can be quantified spectrophotometrically.[1][4]

Caption: Enzymatic hydrolysis of 4-Nitrophenyl 1-thio-β-D-galactopyranoside.

Applications in Research

The primary application of 4-Nitrophenyl 1-thio-β-D-galactopyranoside is in biochemical assays to measure the activity of β-galactosidase.[1][5] Its utility extends to several areas of research:

-

Enzyme Kinetics: By varying the concentration of the substrate, researchers can determine key kinetic parameters of β-galactosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes for β-galactosidase, is a widely used reporter. Assays using this substrate can quantify the level of lacZ gene expression in transfected cells.[6]

-

Drug Discovery: This substrate can be employed in high-throughput screening to identify inhibitors or activators of β-galactosidase.[7]

-

Glycobiology: As a modified carbohydrate, it serves as a tool to study the substrate specificity of various glycosidases.[1][8]

Experimental Protocol: β-Galactosidase Activity Assay

This protocol provides a generalized method for determining β-galactosidase activity in cell lysates using a nitrophenyl-based substrate. While this protocol is based on the more common ONPG, it can be adapted for 4-Nitrophenyl 1-thio-β-D-galactopyranoside.

I. Reagent Preparation

-

Lysis Buffer: (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100). The choice of buffer can be optimized for the specific experimental system.

-

Substrate Solution: Prepare a stock solution of 4-Nitrophenyl 1-thio-β-D-galactopyranoside (e.g., 4 mg/mL) in a suitable solvent like water or a buffer appropriate for the assay.[4] Store protected from light.[9]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This will raise the pH and stop the enzymatic reaction, while ensuring the complete formation of the colored product.[6]

II. Assay Procedure

Caption: General workflow for a β-galactosidase activity assay.

-

Cell Lysis:

-

Wash cells (e.g., in a 96-well plate) twice with 1X Phosphate Buffered Saline (PBS).[6]

-

Add an appropriate volume of Lysis Buffer to each well (e.g., 10-50 µL).[6]

-

Perform three freeze-thaw cycles by placing the plate on dry ice and then thawing in a 37°C water bath to ensure complete cell lysis.[6]

-

Centrifuge the plate to pellet cell debris and transfer the supernatant (lysate) to a new plate.

-

-

Enzymatic Reaction:

-

In a new 96-well plate, add a small volume of cell lysate (e.g., 1-30 µL).

-

Add the Substrate Solution and an appropriate reaction buffer to a final volume.

-

Incubate the plate at 37°C for a suitable duration (e.g., 30 minutes). The development of a faint yellow color should be observable.[6] The incubation time may need to be optimized.

-

-

Stopping the Reaction and Measurement:

III. Data Analysis

The specific activity of β-galactosidase can be calculated using the Beer-Lambert law and is typically expressed in units of nmoles of product formed per minute per mg of total protein. A protein quantification assay (e.g., Bradford or BCA) should be performed on the cell lysates to normalize the enzyme activity.

Considerations and Troubleshooting

-

Substrate Specificity: The rate of hydrolysis of the thio-glycosidic bond may differ from the oxygen-linked counterpart. It is crucial to perform preliminary experiments to determine the optimal substrate concentration and incubation time.[2]

-

pH Optimum: The optimal pH for β-galactosidase activity and the pKa of 4-nitrothiophenol should be considered when designing the assay buffer system.

-

Blank Controls: Always include blank controls containing all reaction components except the cell lysate to account for any non-enzymatic hydrolysis of the substrate.

-

Standard Curve: For absolute quantification, a standard curve using known concentrations of 4-nitrothiophenol should be generated.

Conclusion

4-Nitrophenyl 1-thio-β-D-galactopyranoside is a valuable chromogenic substrate for the sensitive detection of β-galactosidase activity. Its unique thio-glycosidic linkage provides an alternative to the more common oxygen-based substrates, offering opportunities for more nuanced investigations of enzyme function and specificity. By understanding its chemical properties and the principles of the enzymatic assay, researchers can effectively integrate this compound into their experimental toolkit for a wide range of applications in molecular biology, biochemistry, and drug discovery.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367.

- Li, Y., & Chen, O. (2012). Senescence Associated β-galactosidase Staining. Bio-protocol, 2(16).